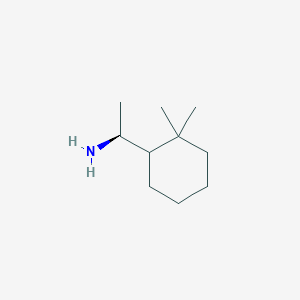
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine, also known as DMHA, is a synthetic compound that belongs to the class of aliphatic amines. It is a popular ingredient in pre-workout supplements and is known for its stimulant properties. DMHA is also being studied for its potential use in treating neurological disorders and as a drug delivery agent.
Mechanism of Action
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine works by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This leads to increased alertness, focus, and energy levels. (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine also acts as a vasodilator, which can improve blood flow and oxygen delivery to the muscles.
Biochemical and Physiological Effects:
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine has been shown to increase heart rate and blood pressure in animal models. It can also cause vasoconstriction, which can reduce blood flow to certain areas of the body. (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine has been shown to increase glucose uptake in muscle tissue, which can improve exercise performance.
Advantages and Limitations for Lab Experiments
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine is also relatively safe and has a low toxicity profile. However, (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine can be difficult to work with due to its hydrophobic nature and poor solubility in water.
Future Directions
There are several potential future directions for research on (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine. One area of interest is its potential use in treating neurological disorders. More research is needed to determine the optimal dosage and administration route for (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine in these applications. Another area of interest is its potential use as a drug delivery agent. Researchers are exploring ways to modify (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine to improve its ability to cross the blood-brain barrier and target specific areas of the brain. Finally, more research is needed to fully understand the long-term effects of (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine on the body and its potential for abuse.
Synthesis Methods
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine is synthesized through a multi-step process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. This is followed by a series of reactions involving reduction, acylation, and deprotection to obtain (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine.
Scientific Research Applications
(1S)-1-(2,2-Dimethylcyclohexyl)ethanamine has been studied extensively for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine can improve cognitive function and memory retention in animal models. (1S)-1-(2,2-Dimethylcyclohexyl)ethanamine has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
(1S)-1-(2,2-dimethylcyclohexyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(11)9-6-4-5-7-10(9,2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVCXPSHTNJMHH-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2608772.png)
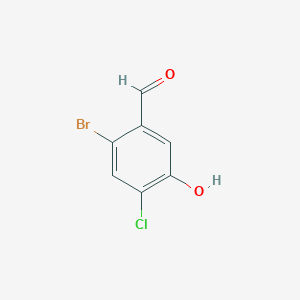
![4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2608778.png)

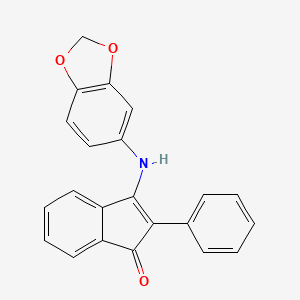
![N-(4-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2608781.png)
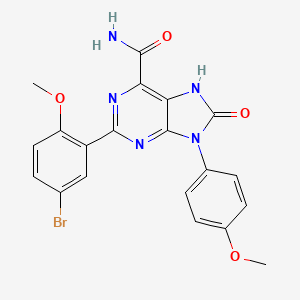


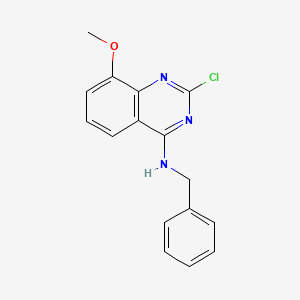

![5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride](/img/structure/B2608792.png)

![N-methyl-1-(4-{[(4-propylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2608794.png)